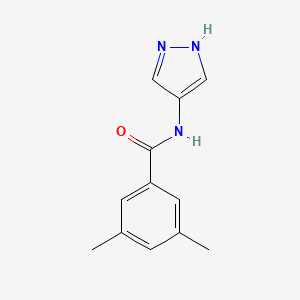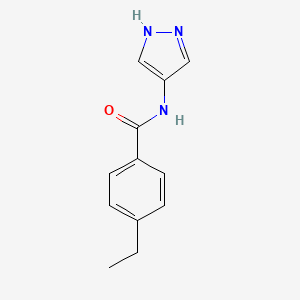
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a synthetic analog of the natural product harmicine, which has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond is formed via a nucleophilic attack by the enzyme on the carbonyl group of the compound, resulting in the formation of a stable enzyme-inhibitor complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone are primarily related to its inhibitory activity against enzymes involved in the regulation of neurotransmitters. The inhibition of these enzymes leads to an increase in the concentration of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various physiological processes such as cognition, mood regulation, and motor control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone for lab experiments is its high potency and selectivity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes and for developing new drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
The future directions for (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone include further studies on its mechanism of action, pharmacokinetics, and toxicity. Additionally, this compound can be used as a lead compound for the development of new drugs with improved potency and selectivity against specific enzymes. Furthermore, the potential applications of this compound in other areas of medicinal chemistry such as cancer therapy and infectious diseases warrant further investigation.
Synthesemethoden
The synthesis of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone involves the reaction of 4-bromo-1H-pyrrole-2-carbaldehyde with 4-methoxypiperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone has shown promising results in various scientific research applications, particularly in medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition has been linked to the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-16-9-2-4-14(5-3-9)11(15)10-6-8(12)7-13-10/h6-7,9,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXPCWNMFJWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)

